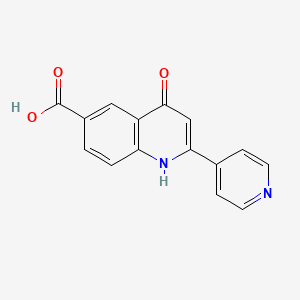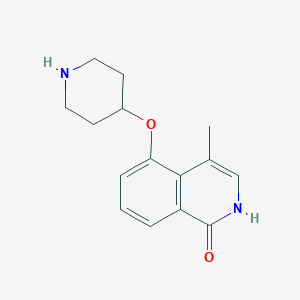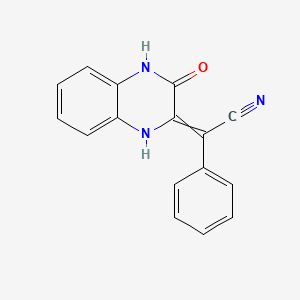![molecular formula C13H10N2O4 B11854464 2'-(Methoxycarbonyl)-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11854464.png)
2'-(Methoxycarbonyl)-[3,3'-bipyridine]-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-(Methoxycarbonyl)-[3,3’-bipyridine]-2-carboxylic acid is a chemical compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings. This particular compound is characterized by the presence of methoxycarbonyl groups attached to the bipyridine structure. Bipyridines are known for their versatility and are widely used in various fields, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Methoxycarbonyl)-[3,3’-bipyridine]-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3’-bipyridine and methoxycarbonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst. Common solvents include dichloromethane or tetrahydrofuran, while catalysts like triethylamine or pyridine may be used to facilitate the reaction.
Reaction Steps: The reaction proceeds through a series of steps, including the formation of intermediate compounds and their subsequent conversion to the final product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of 2’-(Methoxycarbonyl)-[3,3’-bipyridine]-2-carboxylic acid may involve large-scale synthesis using similar reaction conditions. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. Industrial production methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2’-(Methoxycarbonyl)-[3,3’-bipyridine]-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into reduced forms. Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups. This can be achieved using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving 2’-(Methoxycarbonyl)-[3,3’-bipyridine]-2-carboxylic acid typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent or lithium aluminum hydride in an ether solvent.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst, or alkylating agents such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in substituted bipyridine derivatives.
Aplicaciones Científicas De Investigación
2’-(Methoxycarbonyl)-[3,3’-bipyridine]-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, the compound is investigated for its potential as a fluorescent probe or sensor. Its unique structure allows it to interact with biomolecules, making it useful in studying biological processes.
Medicine: The compound is explored for its potential therapeutic applications. It may serve as a scaffold for designing new drugs or as a component in drug delivery systems.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the performance and functionality of these materials.
Mecanismo De Acción
The mechanism of action of 2’-(Methoxycarbonyl)-[3,3’-bipyridine]-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming coordination complexes. These complexes can interact with enzymes, receptors, or other biomolecules, modulating their activity.
Pathways Involved: The compound may influence various biochemical pathways, such as redox reactions, signal transduction, or gene expression. Its effects depend on the specific context and target molecules involved.
Comparación Con Compuestos Similares
2’-(Methoxycarbonyl)-[3,3’-bipyridine]-2-carboxylic acid can be compared with other similar compounds, highlighting its uniqueness:
Similar Compounds: Other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine, share structural similarities but differ in their functional groups and properties.
Uniqueness: The presence of methoxycarbonyl groups in 2’-(Methoxycarbonyl)-[3,3’-bipyridine]-2-carboxylic acid imparts unique properties, such as enhanced solubility and reactivity. These characteristics make it distinct from other bipyridine derivatives and contribute to its specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H10N2O4 |
|---|---|
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
3-(2-methoxycarbonylpyridin-3-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H10N2O4/c1-19-13(18)11-9(5-3-7-15-11)8-4-2-6-14-10(8)12(16)17/h2-7H,1H3,(H,16,17) |
Clave InChI |
TUKBBBNVRWCFCP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC=N1)C2=C(N=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Imidazo[1,2-c]quinazolin-2(3H)-one, 3-[2-(methylthio)ethyl]-](/img/structure/B11854387.png)
![Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11854394.png)


![1-(6-Chloro-2-(hydroxymethyl)-1-methyl-1H-benzo[d]imidazol-5-yl)butan-1-one](/img/structure/B11854413.png)


![2-amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one](/img/structure/B11854429.png)
![N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide](/img/structure/B11854431.png)



